molecular formula C9H13BrN2O2 B1412280 Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1373247-11-0

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1412280
CAS No.: 1373247-11-0
M. Wt: 261.12 g/mol
InChI Key: HDYVCICEZAUOBQ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C9H13BrN2O2 . It has a molecular weight of 261.12 .


Synthesis Analysis

The synthesis of pyrazole compounds like this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 321.1±37.0 °C and it has a predicted density of 1.46±0.1 g/cm3 . The pKa is predicted to be -1.48±0.10 .

Scientific Research Applications

Synthesis of Chemical Intermediates

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate serves as a crucial intermediate in the synthesis of various chemical compounds. For instance, its derivatives have been used as intermediates in creating new insecticides, such as chlorantraniliprole (Lan Zhi-li, 2007). This highlights its role in agricultural chemical research and development.

Development of Coordination Polymers

Research has also focused on using derivatives of this compound in the synthesis of coordination polymers. A study detailed the use of bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, for assembling with Zn(II) and Cd(II) ions to create chiral and achiral coordination polymers (M. Cheng et al., 2017). This research is significant for materials science and inorganic chemistry.

Structural and Spectroscopic Studies

This compound-related compounds have been synthesized and analyzed through various structural and spectroscopic methods. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was studied using X-ray diffraction, NMR, and other techniques, providing valuable insights into the molecular structures of such compounds (S. Viveka et al., 2016).

Synthesis of Diverse Organic Compounds

Various studies have demonstrated the versatility of this compound in synthesizing a wide range of organic compounds. For instance, its derivatives have been used in the regio-selective synthesis of pyrazole-4-carboxylates, exhibiting potential in organic and medicinal chemistry research (K. Prabakaran et al., 2012).

Bioassays and Biological Activities

In the biological sphere, derivatives of this compound have shown fungicidal and plant growth regulation activities, as observed in bioassays. This suggests potential applications in agricultural chemistry and plant sciences (L. Minga, 2005).

Corrosion Inhibition Studies

This compound has also found applications in industrial chemistry, particularly in corrosion inhibition. Pyrazole derivatives have been studied as corrosion inhibitors for mild steel, which is crucial for industrial maintenance and safety (P. Dohare et al., 2017).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation and ATP exchange reactions . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate cellular energy metabolism and calcium signaling pathways.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the oxidative phosphorylation process, which is crucial for ATP production . This inhibition can lead to alterations in cellular energy levels and metabolic flux. Furthermore, its impact on calcium uptake can affect calcium-dependent signaling pathways, which are essential for various cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific enzymes and proteins, altering their activity and function. For instance, it inhibits oxidative phosphorylation by interacting with components of the electron transport chain . This inhibition disrupts ATP production, leading to changes in cellular energy metabolism. Additionally, its effect on calcium uptake suggests that it may interact with calcium channels or transporters, modulating calcium signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can occur over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause sustained inhibition of oxidative phosphorylation and calcium uptake, resulting in prolonged alterations in cellular energy metabolism and signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant alterations in metabolic processes and signaling pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including disruption of cellular energy metabolism and calcium homeostasis.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its inhibition of oxidative phosphorylation suggests that it affects the electron transport chain and ATP synthesis . Additionally, its impact on calcium uptake indicates that it may influence calcium-dependent metabolic pathways. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization within cells can influence its efficacy and impact on cellular processes. Studies have shown that this compound can accumulate in certain cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes. For instance, its accumulation in mitochondria can enhance its inhibitory effects on oxidative phosphorylation, while its presence in the cytoplasm can affect calcium signaling pathways.

Properties

IUPAC Name

ethyl 4-bromo-1-ethyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-12-6(3)7(10)8(11-12)9(13)14-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYVCICEZAUOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)OCC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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